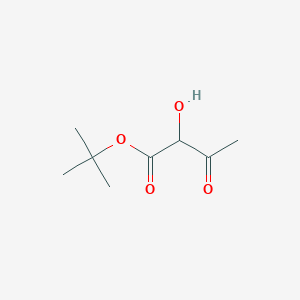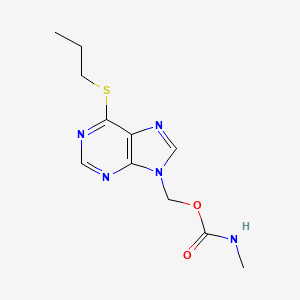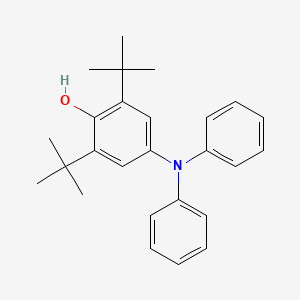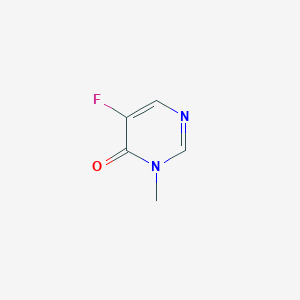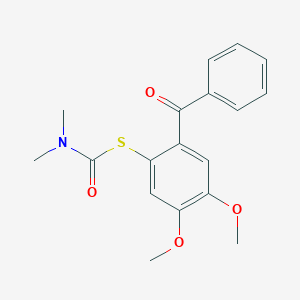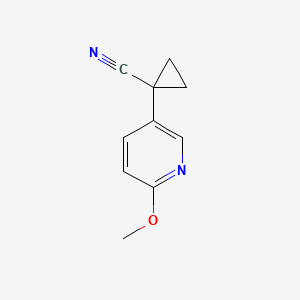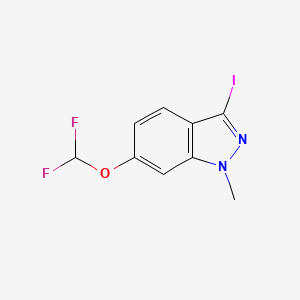
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethoxy and iodine substituents in this compound imparts unique chemical properties, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl, carbonyl, or alkyl groups.
科学的研究の応用
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be used in the development of novel materials with unique properties.
Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. The iodine substituent can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 6-(Difluoromethoxy)-3-chloro-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-bromo-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-fluoro-1-methyl-1H-indazole
Uniqueness
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is unique due to the presence of the iodine substituent, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with target molecules, enhancing the compound’s potency and selectivity in various applications.
特性
分子式 |
C9H7F2IN2O |
|---|---|
分子量 |
324.07 g/mol |
IUPAC名 |
6-(difluoromethoxy)-3-iodo-1-methylindazole |
InChI |
InChI=1S/C9H7F2IN2O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3 |
InChIキー |
FWCZGCNJPVWQOR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


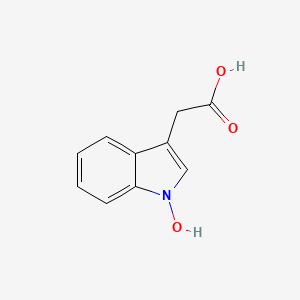
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
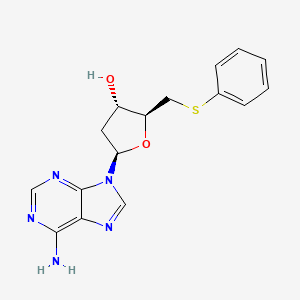


![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
